![molecular formula C10H10ClF2N3 B6188890 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 2648962-10-9](/img/new.no-structure.jpg)
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-difluorophenyl group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole ring, allowing it to attack the electrophilic aromatic ring.
Methylation: The methyl group is typically introduced through a methylation reaction using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The 2,4-difluorophenyl group can participate in further substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-difluorophenyl group enhances its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenyl)-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its biological activity and binding affinity.
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness
The unique combination of the 2,4-difluorophenyl group and the methyl group on the pyrazole ring in 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
2648962-10-9 |
---|---|
Molecular Formula |
C10H10ClF2N3 |
Molecular Weight |
245.7 |
Purity |
95 |
Origin of Product |
United States |
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